Cas no 496768-69-5 (2-chloro-4-formylphenyl 4-methoxybenzoate)

2-chloro-4-formylphenyl 4-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- 2-chloro-4-formylphenyl 4-methoxybenzoate
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- MDL: MFCD03271454
- インチ: 1S/C15H11ClO4/c1-19-12-5-3-11(4-6-12)15(18)20-14-7-2-10(9-17)8-13(14)16/h2-9H,1H3
- InChIKey: KJLKVECSHWCLJS-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1C=CC(=CC=1)OC)OC1C=CC(=CC=1Cl)C=O
2-chloro-4-formylphenyl 4-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402667-50mg |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 98% | 50mg |
¥903.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402667-1g |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 98% | 1g |
¥3687.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402667-500mg |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 98% | 500mg |
¥2949.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402667-100mg |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 98% | 100mg |
¥1146.00 | 2024-05-11 | |
abcr | AB385272-1 g |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 1g |
€870.00 | 2023-04-25 | ||
abcr | AB385272-1g |
2-Chloro-4-formylphenyl 4-methoxybenzoate; . |
496768-69-5 | 1g |
€870.00 | 2024-07-24 |
2-chloro-4-formylphenyl 4-methoxybenzoate 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-chloro-4-formylphenyl 4-methoxybenzoateに関する追加情報
Introduction to 2-chloro-4-formylphenyl 4-methoxybenzoate (CAS No. 496768-69-5) in Modern Chemical Research
2-chloro-4-formylphenyl 4-methoxybenzoate, identified by the CAS number 496768-69-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that make it a valuable intermediate in synthetic chemistry and drug development. The presence of both chloro and formyl functional groups, along with the methoxy substituent, endows this molecule with distinct reactivity patterns that are highly useful in various chemical transformations.
The structure of 2-chloro-4-formylphenyl 4-methoxybenzoate consists of a benzoic acid backbone, with a chloro group at the 2-position, a formyl group at the 4-position on the phenyl ring, and a methoxy group at the 4-position on the benzoate moiety. This arrangement creates multiple sites for functionalization, making it a versatile building block for more complex molecular architectures. The compound's solubility profile and stability under various conditions further enhance its utility in synthetic applications.
In recent years, 2-chloro-4-formylphenyl 4-methoxybenzoate has been explored in several cutting-edge research areas. One particularly notable application is in the synthesis of biologically active molecules. The formyl group, for instance, can undergo condensation reactions with amines to form Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. Additionally, the chloro and methoxy groups provide opportunities for further derivatization via nucleophilic aromatic substitution or etherification reactions, respectively.
Recent studies have highlighted the role of 2-chloro-4-formylphenyl 4-methoxybenzoate in developing novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with potential applications in oncology and neurology. For example, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. The methoxy group, in particular, has been shown to modulate binding affinity and metabolic stability, making it an attractive feature for drug optimization.
The synthetic pathways involving 2-chloro-4-formylphenyl 4-methoxybenzoate are diverse and well-documented. One common approach involves the reaction of 4-methoxybenzoyl chloride with an appropriate phenol derivative under controlled conditions to introduce the formyl and chloro substituents. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to achieve selective functionalization at specific positions on the aromatic ring. These synthetic strategies underscore the compound's importance as a precursor in fine chemical synthesis.
From an industrial perspective, 2-chloro-4-formylphenyl 4-methoxybenzoate represents a key intermediate in the production of specialty chemicals and pharmaceuticals. Its availability through scalable synthetic routes ensures that it remains a reliable component in both academic research laboratories and commercial manufacturing processes. The compound's compatibility with green chemistry principles has also been explored, with efforts focused on minimizing waste and improving reaction efficiency.
The pharmacological potential of derivatives derived from 2-chloro-4-formylphenyl 4-methoxybenzoate continues to be an area of active investigation. Researchers have demonstrated that modifications to its core structure can significantly alter its biological activity. For instance, replacing the formyl group with an amine or ester can yield compounds with enhanced bioavailability or targeted tissue specificity. Such findings highlight the importance of structure-activity relationship studies in optimizing drug candidates based on this scaffold.
Advances in computational chemistry have further accelerated the exploration of 2-chloro-4-formylphenyl 4-methoxybenzoate derivatives. Molecular modeling techniques allow researchers to predict the behavior of these compounds before conducting expensive experimental trials. This approach has led to several high-throughput screening campaigns aimed at identifying novel lead compounds with therapeutic potential. The integration of machine learning algorithms into these processes has improved predictive accuracy and reduced time-to-discovery significantly.
The role of 2-chloro-4-formylphenyl 4-methoxybenzoate in material science is another emerging frontier. Its ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored properties. For example, incorporating this compound into polymer backbones can enhance thermal stability or mechanical strength. Such applications demonstrate its versatility beyond traditional pharmaceutical uses.
In conclusion, 2-chloro-4-formylphenyl 4-methoxybenzoate (CAS No. 496768-69-5) is a multifaceted compound with broad utility across multiple domains of chemical research. Its unique structural features enable diverse synthetic applications, while its pharmacological relevance positions it as a promising scaffold for drug development. As research continues to uncover new possibilities for this molecule, its significance in both academic and industrial settings is sure to grow.
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